4-(4-碘苯氧基)四氢吡喃

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

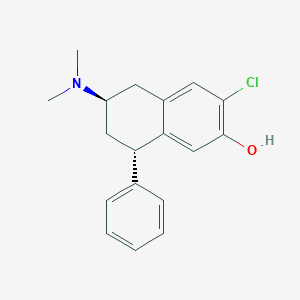

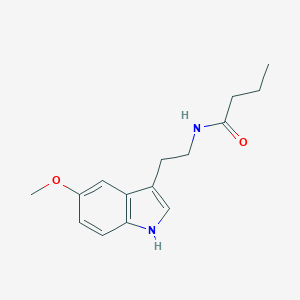

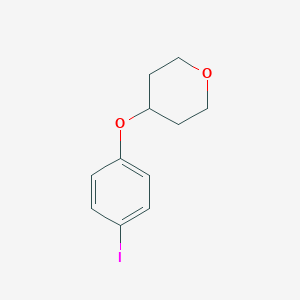

4-(4-Iodophenoxy)tetrahydropyran is a laboratory chemical . It has a molecular formula of C11H13IO2 . It is used in various chemical reactions and is not recommended for food, drug, pesticide or biocidal product use .

Synthesis Analysis

Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . Significant efforts have been made to develop efficient and versatile methods for the synthesis of tetrahydropyran derivatives . The synthesis of these compounds often involves strategies such as hetero-Diels-Alder cycloadditions, oxa-Michael reactions, palladium-catalyzed alkoxycarbonylations, oxymercurations, radical cyclizations, and ring-closing metathesis .Molecular Structure Analysis

The molecular structure of 4-(4-Iodophenoxy)tetrahydropyran includes an oxane (tetrahydropyran) ring, which is a six-member saturated aliphatic heterocycle with one oxygen atom and five carbon atoms .Physical And Chemical Properties Analysis

4-(4-Iodophenoxy)tetrahydropyran is a solid substance with a brown appearance . It has a melting point range of 88.5 - 89.5 °C .科学研究应用

Application 1: Stereoselective Synthesis of Polysubstituted Tetrahydropyrans

- Methods of Application : The atom economy acid-catalyzed cyclization of allylsilyl alcohols provided polysubstituted tetrahydropyrans in good yields and excellent diastereoselectivities .

- Results or Outcomes : The synthesis of polysubstituted tetrahydropyrans with a quaternary stereocenter at C2 has been achieved .

Application 2: Synthesis of Neopeltolide

- Summary of the Application : Neopeltolide, a potent antiproliferative marine natural product, has been an attractive target compound for synthetic chemists because of its complex structure comprised of a 14-membered macrolactone embedded with a tetrahydropyran ring .

- Methods of Application : After removal of the silyl group, intramolecular oxa-Michael reaction was best performed by using Pd(CH3CN)4BF4 catalyst in CH2Cl2 at room temperature, affording the 2,6-cis-substituted tetrahydropyran-4-one 218 in 60% yield with 4:1 diastereoselectivity .

- Results or Outcomes : The synthesis of neopeltolide, a marine macrolide natural product, has been achieved .

Application 3: Synthesis of Marine Natural Products

- Summary of the Application : Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products. Significant efforts have been paid to the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives .

- Methods of Application : The atom economy acid-catalyzed cyclization of allylsilyl alcohols provided polysubstituted tetrahydropyrans in good yields and excellent diastereoselectivities .

- Results or Outcomes : The synthesis of polysubstituted tetrahydropyrans with a quaternary stereocenter at C2 has been achieved .

Application 4: Biomass-Derived Solvent Production

- Summary of the Application : Tetrahydropyran (THP) is a five-carbon heterocyclic ether that is non-carcinogenic, non-peroxide forming, biodegradable, and economically competitive with tetrahydrofuran (THF) as a solvent .

- Methods of Application : THP has been synthesized from renewable biomass at >99.8% selectivity and 98% yield via hydrogenation of furfural-derived 3,4-dihydropyran (DHP) over Ni/SiO2 in a continuous flow reactor at 150-200°C .

- Results or Outcomes : As a performance advantage, THP is shown to be resistant to ring opening polymerization under strongly acidic conditions that THF is not, revealing it to be a superior solvent . The minimum selling price of THP is competitive with the market price of THF ($900-1400/ton) at a DHP feedstock cost of $1,000/ton .

Application 5: Plastic Dissolution

- Summary of the Application : Tetrahydropyran (THP) can serve as an alternative solvent to tetrahydrofuran (THF), 2-methyltetrahydrofuran (MeTHF), and cyclopentyl methyl ether (CPME) for plastic dissolution, especially low-density polyethylene (LDPE), polypropylene (PP), polystyrene (PS) and polyvinyl chloride (PVC) .

- Methods of Application : THP has been synthesized from renewable biomass at >99.8% selectivity and 98% yield via hydrogenation of furfural-derived 3,4-dihydropyran (DHP) over Ni/SiO2 in a continuous flow reactor at 150-200°C .

- Results or Outcomes : As a performance advantage, THP is shown to be resistant to ring opening polymerization under strongly acidic conditions that THF is not, revealing it to be a superior solvent . The minimum selling price of THP is competitive with the market price of THF ($900-1400/ton) at a DHP feedstock cost of $1,000/ton .

Application 6: Synthesis of Neopeltolide

- Summary of the Application : Neopeltolide, a potent antiproliferative marine natural product, has been an attractive target compound for synthetic chemists because of its complex structure comprised of a 14-membered macrolactone embedded with a tetrahydropyran ring .

- Methods of Application : After removal of the silyl group, intramolecular oxa-Michael reaction was best performed by using Pd(CH3CN)4BF4 catalyst in CH2Cl2 at room temperature, affording the 2,6-cis-substituted tetrahydropyran-4-one 218 in 60% yield with 4:1 diastereoselectivity .

- Results or Outcomes : The synthesis of neopeltolide, a marine macrolide natural product, has been achieved .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

未来方向

属性

IUPAC Name |

4-(4-iodophenoxy)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUFKWFIWPZFBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640239 |

Source

|

| Record name | 4-(4-Iodophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Iodophenoxy)oxane | |

CAS RN |

144808-72-0 |

Source

|

| Record name | 4-(4-Iodophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。